Dihydrojasmone lactone
Description
Dihydrojasmone lactone (CAS 7011-83-8), also known as γ-methyl decalactone or 4-methyldecanolide, is an alkyl-substituted δ-lactone derived from dihydrojasmone via Baeyer-Villiger oxidation . It is a key compound in perfumery, valued for its coconut and red fruit aroma profiles . Structurally, it features a 10-membered lactone ring with a methyl group at position 4 and a pentyl substituent, contributing to its volatility (base note) and olfactory properties . Beyond fragrance applications, this compound and its derivatives are studied for their insect behavioral effects, particularly as aphid deterrents or attractants in sustainable agriculture .
Properties
IUPAC Name |
5-hexyl-5-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-4-5-6-8-11(2)9-7-10(12)13-11/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWUKGXLBSQSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(CCC(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041299 | |
| Record name | Dihydrojasmone lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
clear, colourless liquid with a jasmine odour | |
| Record name | gamma-Methyldecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/439/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
135.00 °C. @ 0.50 mm Hg | |
| Record name | 5-Hexyldihydro-5-methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol; insoluble in water | |
| Record name | gamma-Methyldecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/439/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.930-0.950 | |
| Record name | gamma-Methyldecalactone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/439/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7011-83-8 | |
| Record name | 5-Hexyldihydro-5-methyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7011-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dihydrojasmone lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007011838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyldecanolide | |
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| Record name | 2(3H)-Furanone, 5-hexyldihydro-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Dihydrojasmone lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hexyldihydro-5-methylfuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.538 | |
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| Record name | .GAMMA.-METHYLDECALACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANJ13KO1RK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 5-Hexyldihydro-5-methyl-2(3H)-furanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036140 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrojasmone lactone can be synthesized through the cyclization of 4-methyl-4-hydroxydecanoic acid . Another method involves the Baeyer–Villiger oxidation of dihydrojasmone using meta-chloroperbenzoic acid, which yields two new alkyl-substituted delta-lactones: 3,4-dihydro-5-methyl-6-pentyl-2H-pyran-2-one and 5-methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring the compound meets the standards required for its applications in perfumery and other industries .
Chemical Reactions Analysis
Types of Reactions: Dihydrojasmone lactone undergoes various chemical reactions, including:
Oxidation: The Baeyer–Villiger oxidation of dihydrojasmone to produce alkyl-substituted delta-lactones.
Reduction: Enantioselective reduction of the carbonyl group in epoxylactones using fungal biocatalysts.
Substitution: Functionalization of the lactone ring to introduce different substituents, enhancing its biological activity.
Common Reagents and Conditions:
Major Products:
- 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one
- 5-Methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one
Scientific Research Applications
Agricultural Applications
Dihydrojasmone lactone has been studied for its role in plant defense mechanisms. It acts as a signaling molecule in jasmonate pathways, influencing plant responses to herbivory and pathogen attack. Research indicates that it can serve as an antifeedant, deterring herbivores while promoting plant resilience .
Case Study: Antifeedant Properties
A study examined the effects of this compound on herbivore behavior. It was found that while it attracted adult insects, it acted as a deterrent for larvae, demonstrating its dual role in pest management . The introduction of the lactone moiety enhanced its efficacy against various insect stages, indicating potential for developing natural insect repellents.
Perfumery and Fragrance Industry
In the fragrance industry, this compound is utilized for its pleasant aroma, contributing to floral and fruity notes in perfumes. Its stability and compatibility with various formulations make it a popular choice among perfumers.
Application Table: Fragrance Characteristics
| Compound | Aroma Profile | Common Uses |
|---|---|---|
| This compound | Sweet, creamy | Floral perfumes, food flavoring |
| Gamma Methyl-Decalactone | Fruity, coconut-like | Fragrances, flavor enhancers |
Food Flavoring
This compound is also employed as a flavoring agent in food products. It imparts creamy notes to dairy flavors and enhances the sensory profile of various beverages and desserts. Regulatory bodies have deemed it safe for use in food products at specified concentrations .
Flavoring Application Table
| Product Type | Usage Concentration (ppm) |
|---|---|
| Alcoholic Beverages | 5 |
| Non-Alcoholic Beverages | 3 |
| Desserts | 1 |
| Dairy Products | 1 |
Research and Development
Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For instance, alkyl-substituted δ-lactones derived from dihydrojasmone have shown promise in enhancing insect deterrence properties through microbial transformations .
Research Findings Table
Mechanism of Action
The mechanism of action of dihydrojasmone lactone involves its interaction with specific molecular targets in insects and plants. The compound’s effects are mediated through its interaction with olfactory receptors and other molecular pathways involved in insect behavior .
Comparison with Similar Compounds
Comparison with Structurally Similar Lactones
Structural and Functional Analogues
The biological and chemical properties of lactones depend on ring size, substituents, and stereochemistry. Below is a comparative analysis of dihydrojasmone lactone and related compounds:
Table 1: Key Structural and Functional Comparisons
Biological Activity
Dihydrojasmone lactone is a chemical compound notable for its pleasant aroma, reminiscent of jasmine and peach. As a lactone derivative of dihydrojasmone, it has garnered attention for its biological activities, particularly in plant signaling and potential applications in pest control. This article reviews the biological activity of this compound, including its synthesis, effects on herbivores, and implications for agricultural practices.
Chemical Structure and Synthesis
This compound has a molecular formula of C₁₁H₁₈O₂ and is synthesized primarily through the Baeyer-Villiger oxidation of dihydrojasmone using meta-chloroperbenzoic acid (m-CPBA). This reaction introduces an oxygen atom into the structure, creating various alkyl-substituted δ-lactones that exhibit distinct biological properties .
The following table summarizes the synthetic methods and yields of different lactones derived from dihydrojasmone:
| Lactone | Synthesis Method | Yield (%) |
|---|---|---|
| δ-Lactone 1 | Baeyer-Villiger oxidation | 23 |
| δ-Lactone 2 | Baeyer-Villiger oxidation | 5 |
Plant Signaling
This compound plays a crucial role in jasmonate signaling pathways, which are vital for plant defense mechanisms against herbivores and pathogens. This signaling is essential for activating plant responses to environmental stressors, enhancing their resilience against biotic threats .
Antifeedant Properties
Research indicates that this compound exhibits significant antifeedant activity against various herbivores. In studies focusing on insects such as Alphitobius diaperinus (lesser mealworm) and Myzus persicae (peach potato aphid), the compound demonstrated varying degrees of effectiveness:
- Lactone 1 : Strong deterrent for larvae; moderate attraction for adults.
- Lactone 2 : Enhanced antifeedant activity against both larvae and adults.
- Lactone 3 : Weaker antifeedant properties compared to others but still notable.
The introduction of the lactone moiety significantly alters the biological activity of dihydrojasmone, enhancing its potential as a natural pesticide .
Case Studies
- Insect Behavior Analysis : A study evaluated the impact of this compound on feeding behavior in Myzus persicae. The results indicated a marked decrease in feeding duration when exposed to treated leaves, suggesting its potential as a biopesticide .
- Agricultural Applications : In agricultural trials, this compound was applied to crops susceptible to aphid infestations. The findings revealed reduced aphid populations on treated plants, highlighting its efficacy as an environmentally friendly pest control agent .
Q & A
Q. What are the common synthetic routes for dihydrojasmone lactone, and how are they optimized for regioselectivity?
this compound (DJL) is synthesized via methods such as the Baeyer-Villiger oxidation of cyclopentenones and Dieckmann ring closure of dicarboxylic esters. For example, Baeyer-Villiger oxidation of dihydrojasmone introduces oxygen atoms between C-1 and C-2 of the cyclopentenone ring, confirmed by ¹³C-NMR shifts (e.g., C-6 shifts from 170.0 ppm in the substrate to 175.19 ppm in the lactone product). Regioselectivity is governed by the migration of the more substituted carbon to the electrophilic oxygen, validated by spectral analysis .
Q. Which spectroscopic methods are most effective for confirming the lactone ring structure in this compound derivatives?
- IR spectroscopy : Lactone carbonyl stretches appear at ~1761 cm⁻¹ (δ-lactone) and ~1743 cm⁻¹ (epoxy-δ-lactone).
- ¹³C-NMR : Carbonyl carbons (C-2) resonate at 210–212 ppm for γ,δ-enol lactones. Epoxy rings are identified via C-5/C-6 signals at 55–69 ppm.
- ¹H-NMR : Protons adjacent to epoxy or lactone moieties show distinct splitting patterns (e.g., H-7/H-8 in epoxy derivatives at 2.85–3.03 ppm) .
Q. How is the antifeedant activity of this compound derivatives evaluated in pest control research?
Antifeedant properties are tested using choice assays with aphids (e.g., Myzus persicae). For example:
- Settling deterrence : Treated vs. untreated host plants are compared for aphid colonization.
- Probing behavior : Electrical penetration graph (EPG) measurements track aphid feeding phases (pre-phloem/phloem). Derivatives like hydroxylactones exhibit stronger deterrent effects than parent compounds, attributed to lactone ring size and enantiomeric purity .
Advanced Research Questions
Q. What factors influence the enantioselective biotransformation of this compound using fungal strains?
Key factors include:
- Fungal strain selection : Fusarium culmorum AM10 and Beauveria bassiana AM278 show high enantioselectivity due to cytochrome P450 enzymes.
- Reaction monitoring : TLC and GC track product ratios over 9 days.
- Optical purity : GC with chiral columns quantifies enantiomeric excess (e.g., hydroxyderivatives with >90% ee). Substrate polarity and steric hindrance at reaction sites further affect yield .
Q. How do structural modifications (e.g., epoxy/hydroxy groups) alter the bioactivity of this compound derivatives?
- Epoxy derivatives : Formed via m-CPBA-mediated oxidation, these derivatives (e.g., 7,8-epoxyjasmone) exhibit stronger aphid attractant properties due to oxirane ring stability.
- Hydroxy derivatives : Fungal hydroxylation at C-9/C-10 enhances deterrence by disrupting insect olfactory receptors. Activity correlates with substituent position and hydrogen-bonding capacity .
Q. How can contradictions in bioactivity data between this compound derivatives be resolved?
Contradictions (e.g., deterrent vs. attractant effects) are addressed via:
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., alkyl chain length, stereochemistry).
- Dose-response assays : Quantifying EC₅₀ values to distinguish concentration-dependent effects.
- Comparative spectroscopy : Confirming purity and stereochemistry to rule out batch variability .
Q. What role does this compound play in sustainable polymer chemistry?
DJL is a feedstock for isomerization-driven ring-opening polymerization (iROP) . Unlike strain-driven methods, iROP uses S/O isomerization to polymerize non-strained five-membered lactones at 80–100°C. This yields polyesters with thermal stability comparable to polyolefins, enabling circular material design .
Q. How are advanced chromatographic techniques (e.g., GC-MS-O) applied to study this compound in natural products?
- GC-MS-Olfactometry (GC-MS-O) : Identifies aroma-active compounds via odor detection thresholds (e.g., cis-jasmone lactone in tea).
- AEDA (aroma extract dilution analysis) : FD (flavor dilution) factors rank key odorants (e.g., FD = 201 for DJL in bourbon).
- OAV (odor activity value) : Quantifies contribution of DJL to overall fragrance profiles .
Methodological Considerations
- Synthetic optimization : Use kinetic vs. thermodynamic control to favor five-membered lactones over six-membered rings .
- Troubleshooting spectral data : Cross-validate ¹H-¹H COSY and HSQC NMR to resolve overlapping signals in complex derivatives .
- Ethical compliance : Obtain biosafety approvals for fungal biotransformation studies involving pathogenic strains (e.g., Fusarium) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
